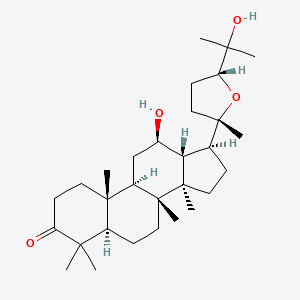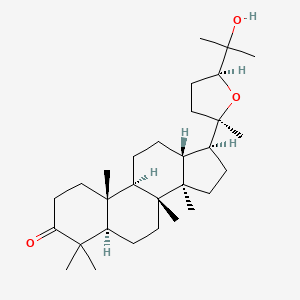
S-(1-Pentyl-5-biotinylamido)glutathione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-(1-Pentyl-5-biotinylamido)glutathione is a complex organic compound with a unique structure that includes multiple functional groups such as amino, carboxyl, and thioether groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of S-(1-Pentyl-5-biotinylamido)glutathione involves multiple steps, each requiring specific reaction conditions. The general synthetic route includes:
Formation of the Thieno[3,4-d]imidazole Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the thieno[3,4-d]imidazole ring.
Attachment of the Pentanoylamino Group: The pentanoylamino group is introduced through an amide bond formation reaction, typically using coupling reagents such as carbodiimides.
Introduction of the Sulfanyl Group: The sulfanyl group is added via a nucleophilic substitution reaction, where a thiol reacts with an appropriate leaving group.
Formation of the Carboxymethylamino Group: This step involves the reaction of an amine with a carboxylic acid derivative, such as an ester or an acid chloride, to form the carboxymethylamino group.
Final Assembly: The final step involves the coupling of the intermediate compounds to form the complete structure of this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.
Substitution: The amino and carboxyl groups can participate in substitution reactions, such as nucleophilic substitution or electrophilic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
S-(1-Pentyl-5-biotinylamido)glutathione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biological processes and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The amino and carboxyl groups can form hydrogen bonds with biological molecules, while the thieno[3,4-d]imidazole ring can interact with enzyme active sites. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- S-(1-Pentyl-5-biotinylamido)glutathione
- This compound
Uniqueness
The unique structure of this compound, particularly the presence of the thieno[3,4-d]imidazole ring and the combination of multiple functional groups, distinguishes it from other similar compounds. This unique structure contributes to its specific chemical reactivity and potential biological activities.
Propiedades
Fórmula molecular |
C₂₅H₄₂N₆O₈S₂ |
|---|---|
Peso molecular |
618.77 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





